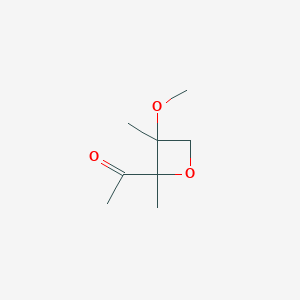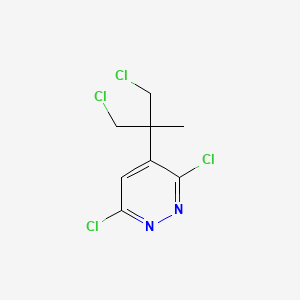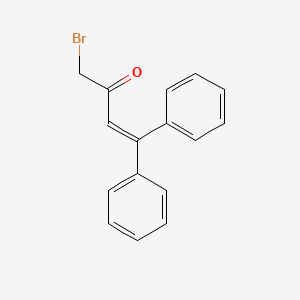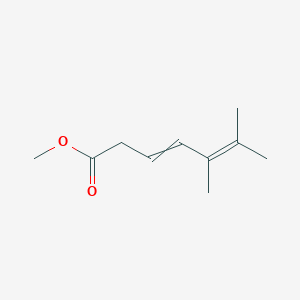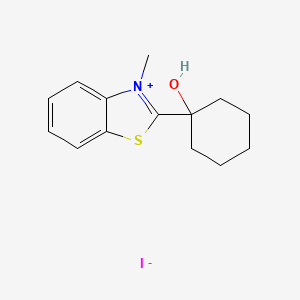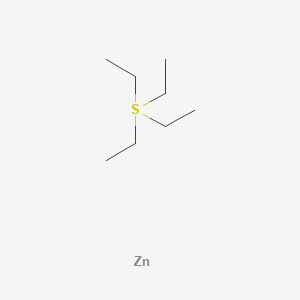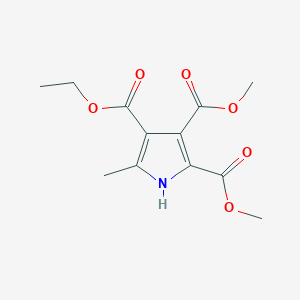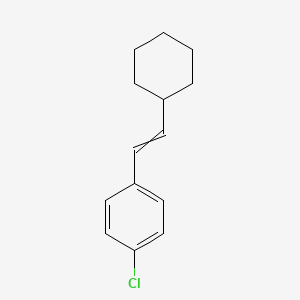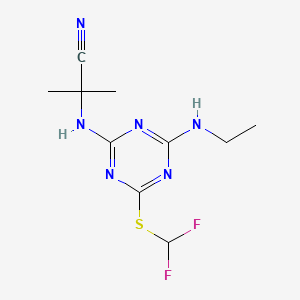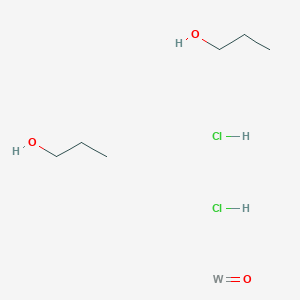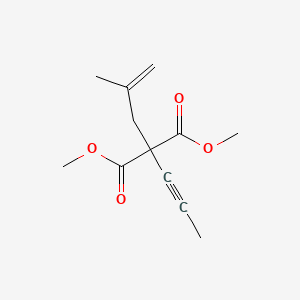
Dimethyl (2-methylprop-2-en-1-yl)(prop-1-yn-1-yl)propanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl (2-methylprop-2-en-1-yl)(prop-1-yn-1-yl)propanedioate is a chemical compound with a complex structure that includes both alkyne and alkene functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl (2-methylprop-2-en-1-yl)(prop-1-yn-1-yl)propanedioate typically involves the esterification of malonic acid derivatives with appropriate alcohols. One common method is the reaction of dimethyl malonate with 2-methylprop-2-en-1-ol and prop-1-yn-1-ol under acidic conditions to form the desired ester .
Industrial Production Methods
Industrial production of this compound may involve similar esterification reactions but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction completion. Catalysts such as sulfuric acid or p-toluenesulfonic acid are often used to accelerate the reaction .
Analyse Des Réactions Chimiques
Types of Reactions
Dimethyl (2-methylprop-2-en-1-yl)(prop-1-yn-1-yl)propanedioate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: Nucleophilic substitution reactions can occur at the ester groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products
Oxidation: Produces carboxylic acids.
Reduction: Produces alkenes or alkanes.
Substitution: Produces substituted esters or amides.
Applications De Recherche Scientifique
Dimethyl (2-methylprop-2-en-1-yl)(prop-1-yn-1-yl)propanedioate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Dimethyl (2-methylprop-2-en-1-yl)(prop-1-yn-1-yl)propanedioate involves its interaction with various molecular targets. The compound’s reactivity is largely due to the presence of both alkyne and alkene groups, which can participate in a range of chemical reactions. These interactions can lead to the formation of new bonds and the modification of existing molecular structures .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Dimethyl 2-(prop-2-yn-1-yl)malonate
- 2-Methyl-2-propen-1-ol
- Prop-2-en-1-amine
Uniqueness
Dimethyl (2-methylprop-2-en-1-yl)(prop-1-yn-1-yl)propanedioate is unique due to its dual functionality, which allows it to participate in a wider range of chemical reactions compared to similar compounds. This dual functionality makes it a versatile intermediate in organic synthesis .
Propriétés
Numéro CAS |
109468-75-9 |
|---|---|
Formule moléculaire |
C12H16O4 |
Poids moléculaire |
224.25 g/mol |
Nom IUPAC |
dimethyl 2-(2-methylprop-2-enyl)-2-prop-1-ynylpropanedioate |
InChI |
InChI=1S/C12H16O4/c1-6-7-12(8-9(2)3,10(13)15-4)11(14)16-5/h2,8H2,1,3-5H3 |
Clé InChI |
PAVUPCQZKQIZMH-UHFFFAOYSA-N |
SMILES canonique |
CC#CC(CC(=C)C)(C(=O)OC)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


